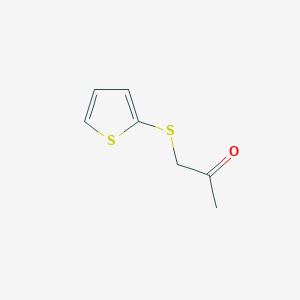(2-Thienylthio)acetone
CAS No.: 41444-33-1
Cat. No.: VC3780907
Molecular Formula: C7H8OS2
Molecular Weight: 172.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41444-33-1 |
|---|---|
| Molecular Formula | C7H8OS2 |
| Molecular Weight | 172.3 g/mol |
| IUPAC Name | 2-methylsulfanyl-1-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C7H8OS2/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 |
| Standard InChI Key | JMTRCRYNAQUXKM-UHFFFAOYSA-N |
| SMILES | CC(=O)CSC1=CC=CS1 |
| Canonical SMILES | CSCC(=O)C1=CC=CS1 |
Introduction
Chemical Identity and Nomenclature
(2-Thienylthio)acetone is an organosulfur compound with the chemical formula C₇H₈OS₂. It belongs to the family of thiophene derivatives, specifically those containing a thioether linkage. The compound is registered under CAS number 41444-33-1 . In chemical databases and literature, this compound appears under various synonyms including:
-
1-(2-Thienylthio)acetone
-
(Thien-2-ylthio)acetone
-
1-(2-Thienylsulfanyl)acetone
-
(2-Thienylthio)acetone 98%
These nomenclature variations reflect different systematic naming conventions but refer to the same chemical entity. The compound's structure features a thiophene ring connected to an acetone moiety through a sulfur bridge (thioether bond).
Structural Characteristics
Molecular Structure
(2-Thienylthio)acetone consists of a thiophene ring connected via a sulfur atom to an acetone group. The thiophene component is a five-membered aromatic heterocycle containing a sulfur atom, while the acetone component contributes a carbonyl group flanked by methyl groups. The sulfur bridge between these components creates a distinct molecular architecture with potential for interesting electronic properties.
Structural Comparison with Related Compounds
While the search results don't provide specific structural data for (2-Thienylthio)acetone, we can draw comparisons with related compounds. Unlike thioacetone ((CH₃)₂CS), which features a C=S double bond in place of the C=O in acetone , (2-Thienylthio)acetone retains the carbonyl group of acetone but incorporates a thiophene ring via a sulfur linkage. This structural arrangement differs significantly from 1-(2-Thienyl)-1-propanone (C₇H₈OS), which has the thiophene ring directly connected to the carbonyl carbon without the intervening sulfur bridge .
Physical and Chemical Properties
Based on its chemical structure and comparison with similar organosulfur compounds, (2-Thienylthio)acetone likely possesses certain physical and chemical characteristics:
Chemical Reactivity
The compound features several reactive sites:
-
The carbonyl group, typical of ketones, would be susceptible to nucleophilic addition reactions
-
The sulfur linkage (thioether) could undergo oxidation to sulfoxides or sulfones
-
The thiophene ring, being aromatic, could participate in electrophilic aromatic substitution reactions
Each of these functional groups contributes to a complex chemical reactivity profile that could be exploited in various synthetic applications.
Synthesis and Preparation
Possible Synthetic Routes
A plausible synthesis might involve the reaction of 2-thienylthiol (2-mercaptothiophene) with chloroacetone or bromoacetone in the presence of a base to form the thioether linkage. This would follow standard protocols for the formation of thioethers through nucleophilic substitution reactions.
Another potential route might involve the reaction of metallated thiophene derivatives with suitable sulfur-containing electrophiles followed by functionalization to introduce the acetone moiety.
Challenges in Preparation
Analytical Characterization
Identification Methods
Chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry would be appropriate for identifying and quantifying (2-Thienylthio)acetone in mixtures or reaction products.
Comparison with Related Compounds
Structural and Functional Comparison
Table 1 provides a comparison between (2-Thienylthio)acetone and related compounds mentioned in the search results:
This comparison highlights the structural diversity among sulfur-containing organic compounds and the unique position of (2-Thienylthio)acetone within this chemical family.
Reactivity Differences
The reactivity of (2-Thienylthio)acetone likely differs significantly from thioacetone. While thioacetone is known for its extreme instability and tendency to polymerize even at very low temperatures , the thioether linkage in (2-Thienylthio)acetone would provide greater stability. The presence of the thiophene ring would also modify the electronic properties of the molecule compared to simple thioketones.
Future Research Directions
Gaps in Current Knowledge
The limited information available about (2-Thienylthio)acetone points to several research opportunities:
-
Comprehensive characterization of physical and chemical properties
-
Development of efficient and scalable synthesis methods
-
Investigation of potential applications in organic synthesis and materials science
-
Exploration of biological activities and pharmaceutical applications
-
Study of coordination chemistry with various metal centers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume